molecular formula C13H12FNO B2638278 [3-(2-Fluorophenoxy)phenyl]methanamine CAS No. 1061651-05-5

[3-(2-Fluorophenoxy)phenyl]methanamine

Cat. No.: B2638278
CAS No.: 1061651-05-5
M. Wt: 217.243
InChI Key: KTKFASDZHMHEQP-UHFFFAOYSA-N
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Description

[3-(2-Fluorophenoxy)phenyl]methanamine: is an organic compound with the molecular formula C13H12FNO . It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 2-fluorophenol with 3-bromobenzylamine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Fluorophenoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • [3-(2-Chlorophenoxy)phenyl]methanamine
  • [3-(2-Bromophenoxy)phenyl]methanamine
  • [3-(2-Methylphenoxy)phenyl]methanamine

Comparison: Compared to its analogs, [3-(2-Fluorophenoxy)phenyl]methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties .

Properties

IUPAC Name

[3-(2-fluorophenoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKFASDZHMHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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